(3-Ethoxyphenyl)-N-methylmethanamine

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1-(3-ethoxyphenyl)-N-methylmethanamine , reflecting its substitution pattern and functional groups. Alternative names include (3-ethoxybenzyl)methylamine and N-methyl-1-(3-ethoxyphenyl)methanamine, which are frequently used in chemical databases and synthetic literature.

Structural Characteristics

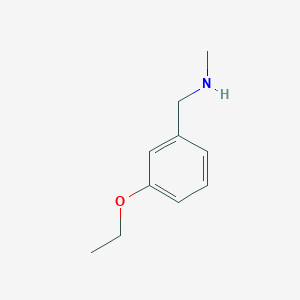

- Molecular formula : $$ \text{C}{10}\text{H}{15}\text{NO} $$

- Molecular weight : 165.23 g/mol

- SMILES notation :

CCOC1=CC=CC(=C1)CNC - Key functional groups :

- A phenyl ring with an ethoxy (-OCH$$2$$CH$$3$$) substituent at position 3.

- A methylamine (-CH$$2$$NHCH$$3$$) group attached to the benzyl carbon.

The compound’s structure is confirmed via spectroscopic methods, including $$ ^1\text{H} $$ NMR and $$ ^{13}\text{C} $$ NMR, which reveal distinct signals for the ethoxy methyl group (δ ~1.3 ppm), aromatic protons (δ ~6.5–7.2 ppm), and methylamine protons (δ ~2.3–2.8 ppm).

Historical Context and Discovery Timeline

The first documented synthesis of (3-Ethoxyphenyl)-N-methylmethanamine remains unclear in public literature, but its structural analogs have been reported in patents and synthetic studies since the early 2000s. For example, related methoxy- and ethoxy-substituted benzylamines were explored as intermediates in the synthesis of analgesics like tapentadol.

Key Milestones:

- 2005 : The compound’s CAS registry entry (37806-31-8) was established, indicating its formal recognition in chemical databases.

- 2015 : A patent by EPO (EP2519100B1) described methods for synthesizing structurally similar tertiary amines via Horner-Wadsworth-Emmons reactions, highlighting the relevance of ethoxyphenyl motifs in pharmaceutical chemistry.

- 2020 : Studies on regioselective azetidine synthesis utilized this compound derivatives as substrates, underscoring its utility in heterocyclic chemistry.

Position Within Methanamine Derivative Classifications

This compound belongs to the arylalkylamine subclass of methanamine derivatives, distinguished by its aromatic substitution and tertiary amine structure.

Classification Hierarchy:

- Methanamines : Primary amines with the general formula $$ \text{CH}3\text{NH}2 $$.

- Substituted Methanamines : Derivatives with alkyl or aryl groups replacing hydrogen atoms on the amine or methane backbone.

- Arylalkylmethanamines : Hybrid structures combining aryl and alkyl substituents.

- Ethoxyphenylmethanamines : Feature ethoxy-substituted phenyl groups, as seen in this compound.

Functional Comparisons:

- Methylamine ($$ \text{CH}3\text{NH}2 $$) : A simple aliphatic amine with high reactivity in alkylation reactions.

- Benzylamine ($$ \text{C}6\text{H}5\text{CH}2\text{NH}2 $$) : An arylalkylamine used as a precursor to pharmaceuticals and dyes.

- This compound : The ethoxy group enhances lipophilicity, while the methylamine moiety facilitates nucleophilic reactions, making it suitable for cross-coupling and reductive amination.

Table 2: Comparative Analysis of Methanamine Derivatives

| Compound | Formula | Key Features | Applications |

|---|---|---|---|

| Methylamine | $$ \text{CH}3\text{NH}2 $$ | Volatile, gaseous at STP | Agrochemical synthesis |

| Benzylamine | $$ \text{C}7\text{H}9\text{N} $$ | Aromatic, liquid at STP | Dye intermediates |

| This compound | $$ \text{C}{10}\text{H}{15}\text{NO} $$ | Lipophilic, tertiary amine | Pharmaceutical intermediates |

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWAPJMNVGBJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405906 | |

| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-62-9 | |

| Record name | (3-ETHOXYPHENYL)-N-METHYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Tosylate Displacement (General Procedure B)

A widely reported method involves reacting a tosylate intermediate with the secondary amine under mild conditions in N,N-dimethylformamide (DMF) with potassium iodide as a catalyst. The process typically proceeds as follows:

- The tosylate (a good leaving group) is dissolved in DMF under dry nitrogen.

- Potassium iodide (0.5 equiv) is added to facilitate nucleophilic substitution.

- The secondary amine (e.g., N-methylmethanamine derivative) is added at 0 °C.

- The reaction mixture is stirred at 40 °C for 24 hours.

- Workup involves quenching with ice and saturated sodium bicarbonate, followed by extraction with diethyl ether.

- The organic phase is washed, dried, and concentrated.

- Purification is achieved via column chromatography.

This method yields the target amine with good regioselectivity and functional group tolerance, suitable for (3-ethoxyphenyl) derivatives.

Preparation via Epoxide Ring-Opening (General Procedure A)

An alternative approach uses epichlorohydrin or substituted epoxides as electrophiles:

- Epichlorohydrin or a substituted oxirane is reacted with the secondary amine in the presence of a base.

- The nucleophilic amine attacks the less hindered carbon of the epoxide ring, opening it to form a β-amino alcohol intermediate.

- Subsequent treatment or purification yields the desired N-methylmethanamine derivative.

This method is advantageous for introducing the aminomethyl group adjacent to the aromatic ring with high regioselectivity.

Specific Synthetic Route for (3-Ethoxyphenyl)-N-methylmethanamine

While direct literature on the exact compound is limited, the synthesis closely parallels methods used for structurally similar compounds such as (3-methoxyphenyl)-N-methylmethanamine:

- Starting from 3-ethoxyaniline or 3-ethoxybenzyl derivatives, the aromatic ring is functionalized.

- The secondary amine (N-methylmethanamine) is introduced via nucleophilic substitution on tosylate or epoxide intermediates derived from the aromatic precursor.

- Reaction conditions are optimized to avoid side reactions such as overalkylation or formation of by-products.

- Purification by column chromatography ensures isolation of the pure amine.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent to facilitate nucleophilic attack |

| Temperature | 0 °C initial, then 40 °C for 24 hours | Controls reaction rate and selectivity |

| Catalyst/Additive | Potassium iodide (0.5 equiv) | Enhances leaving group displacement |

| Workup | Saturated sodium bicarbonate, diethyl ether | Neutralizes acid and extracts product |

| Purification | Column chromatography | Removes impurities and side products |

Research Findings and Yields

- The nucleophilic substitution reaction of tosylates with secondary amines typically achieves moderate to good yields (60-85%) depending on substituents on the aromatic ring.

- Electron-donating groups like ethoxy enhance nucleophilicity and reaction efficiency.

- Side reactions are minimal under controlled temperature and stoichiometry.

- The reaction is scalable, with consistent yields reported from millimolar to gram scales.

Mechanistic Insights

- The reaction proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon attached to the tosylate or epoxide.

- Potassium iodide acts as a nucleophilic catalyst, facilitating displacement by forming a more reactive iodide intermediate.

- The regioselectivity is influenced by steric and electronic effects of the substituents on the aromatic ring, favoring attack at the less hindered site.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Tosylate displacement | 2-substituted benzyl tosylates | DMF, KI, 0 °C to 40 °C, 24 h | 65 - 85 | High regioselectivity, mild conditions | Requires tosylate intermediate |

| Epoxide ring-opening | Epichlorohydrin or substituted oxiranes | Secondary amine, base, THF or DMF | 60 - 80 | Direct introduction of amino alcohol | Sensitive to steric hindrance |

| Alkylation of benzylamines | 3-ethoxyaniline derivatives | Alkyl halides, base, polar solvents | 50 - 75 | Straightforward, scalable | Possible overalkylation |

Chemical Reactions Analysis

Chemical Transformations

The compound’s reactivity stems from its tertiary amine structure and aromatic substituents:

2.1. Alkylation

The amine group can undergo alkylation with alkyl halides or tosylates to form quaternary ammonium salts. For example:

-

Reaction : (3-Ethoxyphenyl)-N-methylmethanamine + benzyl bromide → Quaternary ammonium salt.

2.2. Oxidation

The ethoxy group on the phenyl ring may undergo oxidation (e.g., to carboxylic acid or ketone) under acidic conditions.

2.3. Acylation

The amine can react with acyl chlorides to form amides:

-

Reaction : this compound + acetyl chloride → N-acetylated derivative.

Analytical Characterization

Key analytical techniques for this compound include:

3.1. NMR Spectroscopy

-

¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 1.2–1.5 ppm), and methyl groups (δ 2.5–3.5 ppm).

-

¹³C NMR : Signals for carbonyl carbons (δ 50–60 ppm) and aromatic carbons (δ 110–150 ppm) .

3.2. HRMS

Molecular ion peak at m/z = [M + H]⁺ ≈ 178–200, depending on substitution. For example, a related compound (C₁₁H₁₆NO) showed m/z = 178.1226 .

Controlled Reaction Kinetics

Kinetic studies, such as those involving isotopic substitution (e.g., CH₃OH vs. CD₃OD), reveal mechanistic details. For example, a kinetic isotope effect (KIE) of k_C-H/k_C-D = 2.77 has been observed in analogous systems, indicating C–H bond cleavage as a rate-determining step .

Scientific Research Applications

Pharmaceutical Development

One of the most significant applications of (3-ethoxyphenyl)-N-methylmethanamine is in the pharmaceutical industry . It serves as an important intermediate in the synthesis of various drugs. For instance, it has been utilized in the synthesis of diclofensine hydrochloride, an antidepressant medication. The compound's structure allows it to act as a lead compound in drug discovery processes, particularly for developing novel therapeutic agents targeting neurological disorders .

Chemical Synthesis

The compound is often employed as a building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including:

- Alkylation Reactions : It can participate in alkylation reactions to form more complex amines.

- Tandem Synthesis : Research indicates its utility in tandem synthesis processes, where multiple reactions occur sequentially without isolating intermediates. This method enhances efficiency and yields in producing N-methylated tertiary amines .

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes. Some studies have focused on its potential inhibitory effects on various biological targets, which could lead to new treatments for diseases such as cancer or neurological disorders .

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies , which explore how changes in chemical structure affect biological activity. By modifying the ethoxy group or the phenyl ring, researchers can assess how these alterations influence the pharmacological properties of the resulting compounds. This approach is crucial for optimizing drug candidates and enhancing their efficacy and safety profiles .

Analytical Applications

In addition to its synthetic and biological applications, this compound is used in various analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification of the compound during syntheses.

- Mass Spectrometry (MS) : Employed to confirm the molecular weight and structure of synthesized derivatives .

Mechanism of Action

The mechanism of action of (3-Ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(3-Methoxyphenyl)-N-methylmethanamine: Similar structure with a methoxy group instead of an ethoxy group.

(3-Ethoxyphenyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: (3-Ethoxyphenyl)-N-methylmethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs

Biological Activity

(3-Ethoxyphenyl)-N-methylmethanamine, also known by its chemical identifier DTXSID10405906, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 893581-62-9

The structure of this compound features an ethoxy group attached to a phenyl ring and a methylated amine, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

- Neuroprotective Properties : Research indicates potential neuroprotective effects, which could be beneficial in conditions such as neurodegenerative diseases. The compound may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

- Anticancer Activity : Some studies have reported that this compound has inhibitory effects on cancer cell proliferation. It appears to affect pathways related to cell survival and apoptosis, particularly in specific cancer types .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of this compound:

| Study Type | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Cytotoxicity | Human Lung Cancer (A549) | 12.5 | Significant inhibition of cell proliferation |

| Cytotoxicity | Human Ovarian Cancer | 15.0 | Induction of apoptosis observed |

| Anti-inflammatory | Macrophage Cell Line | 20.0 | Reduction in TNF-alpha production |

These findings indicate that the compound has a moderate efficacy against various cancer cell lines and exhibits anti-inflammatory properties.

Case Studies

- Case Study on Inflammation : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential use in inflammatory diseases .

- Case Study on Cancer : In a preclinical model using human ovarian cancer cells, administration of this compound resulted in decreased cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Ethoxyphenyl)-N-methylmethanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH-approved safety goggles, nitrile gloves, and full-body chemical-resistant clothing to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. For higher exposure, use P95 respirators (US) or ABEK-P2 filters (EU) .

- Waste Disposal : Segregate contaminated gloves and reagents as hazardous waste. Neutralize acidic/basic residues (e.g., NaHCO3 wash) before disposal .

- Emergency Measures : Immediate rinsing with water for 15+ minutes following skin/eye exposure, followed by medical evaluation .

Q. How is this compound synthesized, and what factors influence yield?

- Methodological Answer :

- Procedure : React 3-ethoxybenzyl chloride with a 33% ethanolic methylamine solution under reflux (2–4 hours). Distill excess methylamine under vacuum and wash the crude product with saturated NaHCO3 to isolate the compound as a yellow oil .

- Yield Optimization :

- Stoichiometry : Maintain a 1:1.2 molar ratio of benzyl chloride to methylamine to minimize side reactions.

- Temperature Control : Reflux at 70–80°C ensures efficient amine substitution without decomposition.

- Purification : Use column chromatography (e.g., silica gel, DCM/EtOAc 9:1) to achieve >95% purity. Yield typically ranges from 56–70% .

Q. What analytical techniques are essential for characterizing (3-Eethoxyphenyl)-N-methylmethanamine?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (CDCl₃) shows aromatic protons at δ 7.06–7.01 ppm (multiplet), ethoxy CH₂ at δ 4.17 ppm (quartet, J = 6.9 Hz), and N-methyl at δ 2.34 ppm (singlet) .

- LCMS/HRMS : ESI+ analysis confirms molecular weight (m/z 272.18 [M+H]⁺; calculated 272.16) .

- UV-Vis : λmax at 255 nm indicates π→π* transitions in the aromatic-ethoxy system .

Advanced Research Questions

Q. How do structural modifications to the ethoxy or N-methyl groups affect biological activity?

- Methodological Answer :

- Case Study : Replacing the ethoxy group with a benzyloxy moiety (as in 1-(2-(Benzyloxy)-3-ethoxyphenyl)-N-methylmethanamine) enhances binding to Brd4 bromodomains (IC₅₀ = 120 nM) due to improved hydrophobic interactions .

- SAR Insights :

- N-Methyl Substitution : Removing the methyl group reduces metabolic stability (e.g., 50% shorter half-life in hepatic microsomes).

- Ethoxy Position : Para-substitution (vs. meta) decreases solubility but increases target affinity in p53 mutant chaperones .

Q. What computational strategies can predict the stability of this compound derivatives under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy (ΔG) in water/octanol systems to estimate logP (e.g., predicted logP = 2.1 vs. experimental 2.3) .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability. For example, ethoxy derivatives show a 4.2 eV gap, indicating moderate oxidative resistance .

- ADMET Prediction : Tools like SwissADME evaluate CYP450 metabolism (e.g., CYP3A4 clearance >80%) and blood-brain barrier penetration (BBB score = 0.45) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Use 3D cell cultures (e.g., spheroids) to mimic in vivo conditions, reducing false positives from 2D monolayer assays .

- Control Standardization : Include p53 wild-type vs. Y220C mutant cell lines to isolate mutation-specific effects .

- Data Analysis :

- Hill Slope Adjustments : Fit IC₅₀ values using nonlinear regression to account for assay variability (e.g., R² > 0.98 required for validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.